molecular formula C11H15IN2O2 B180268 N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide CAS No. 131653-62-8

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Cat. No.: B180268
CAS No.: 131653-62-8
M. Wt: 334.15 g/mol
InChI Key: WLRFICVEMCFVMF-UHFFFAOYSA-N
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Description

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H15IN2O2 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a pivalamide group attached to a pyridine ring. It is used primarily in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom and methoxy group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
  • N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
  • 4-Iodo-5-methoxypyridin-3-amine
  • 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
  • 2,5-Dichloro-4-iodo-3-methoxypyridine

Uniqueness

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is unique due to the specific combination of functional groups attached to the pyridine ring.

Properties

IUPAC Name

N-(4-iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFICVEMCFVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562949
Record name N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131653-62-8
Record name N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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